2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide
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Overview
Description
- This compound is a member of the 1,3,4-thiadiazole family, characterized by its fused five-membered ring containing sulfur and nitrogen atoms.
- Its systematic name is 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide .
- The molecular formula is C9H7ClN2OS , with a molecular weight of 226.69 g/mol .
- It is available from chemical suppliers such as Sigma-Aldrich .
Preparation Methods
- Synthetic routes involve the condensation of appropriate starting materials.
- Industrial production methods may include chemical synthesis or biotechnological processes .
Chemical Reactions Analysis
- This compound can undergo various reactions, including oxidation , reduction , and substitution .
- Common reagents include oxidizing agents (e.g., hydrogen peroxide ), reducing agents (e.g., sodium borohydride ), and base-catalyzed substitutions .
- Major products depend on reaction conditions and substituents.
Scientific Research Applications
- Chemistry : Used as a building block in organic synthesis.
- Biology : Investigated for potential biological activities (e.g., antimicrobial, antitumor).
- Medicine : May have therapeutic applications (requires further research).
- Industry : Potential use in materials science or pharmaceuticals.
Mechanism of Action
- The compound likely interacts with specific molecular targets (e.g., enzymes, receptors).
- Mechanisms could involve binding , inhibition , or activation of cellular processes.
Comparison with Similar Compounds
- Similar compounds include other 1,3,4-thiadiazoles or sulfonamides .
- Uniqueness lies in its specific substituents and functional groups.
Remember that this information is based on available data, and further research may reveal additional insights
Properties
Molecular Formula |
C18H15ClN4O2S3 |
---|---|
Molecular Weight |
451.0 g/mol |
IUPAC Name |
2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(Z)-(3-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H15ClN4O2S3/c19-15-7-2-1-5-13(15)10-26-17-22-23-18(28-17)27-11-16(25)21-20-9-12-4-3-6-14(24)8-12/h1-9,24H,10-11H2,(H,21,25)/b20-9- |
InChI Key |
VYZVSAZUEUERAW-UKWGHVSLSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(S2)SCC(=O)N/N=C\C3=CC(=CC=C3)O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC(=CC=C3)O)Cl |
Origin of Product |
United States |
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